2-(tert-Butyl)-5-chloro-7-methylindoline is an organic compound classified within the indoline family, characterized by a fused benzene and pyrrole ring structure. The presence of tert-butyl, chloro, and methyl substituents on the indoline core imparts unique chemical and physical properties, making it significant for various scientific and industrial applications. This compound is recognized for its potential in medicinal chemistry and organic synthesis.
The compound is classified as a heterocyclic aromatic organic compound. Its molecular formula is with a molecular weight of approximately 223.74 g/mol. The IUPAC name of the compound is 2-tert-butyl-5-chloro-7-methyl-2,3-dihydro-1H-indole, and its InChI key is ZWALJHYKHBUPMS-UHFFFAOYSA-N.
The synthesis of 2-(tert-Butyl)-5-chloro-7-methylindoline typically involves several key steps:
The molecular structure of 2-(tert-Butyl)-5-chloro-7-methylindoline features:
The structural representation can be expressed using SMILES notation as CC1=CC(=CC2=C1NC(C2)C(C)(C)C)Cl
.
The compound can participate in various chemical reactions:
The mechanism of action for 2-(tert-Butyl)-5-chloro-7-methylindoline involves interactions with biological macromolecules:
The compound's reactivity is influenced by the presence of the tert-butyl group which provides steric hindrance, while the chloro group can participate in nucleophilic substitution reactions.
2-(tert-Butyl)-5-chloro-7-methylindoline has potential applications in several fields:
This compound's unique combination of functional groups offers diverse possibilities for research and application across multiple scientific disciplines.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 491589-22-1
CAS No.: 173449-96-2